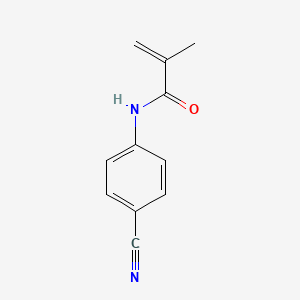

N-(4-cyanophenyl)-2-methylprop-2-enamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide typically involves the reaction of 4-cyanobenzoyl chloride with methylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-cyanophenyl)-2-methylprop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding amine.

Substitution: The major product is the substituted amide.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Building Block in Organic Synthesis

N-(4-cyanophenyl)-2-methylprop-2-enamide serves as a crucial building block in the synthesis of complex organic molecules. Its structural features allow for various chemical transformations, making it valuable in the development of new compounds. For instance, it can undergo oxidation and reduction reactions, leading to the formation of carboxylic acids and amines, respectively.

Mechanism of Action

The compound interacts with molecular targets such as enzymes and receptors. It binds to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This property is particularly useful in developing inhibitors for specific enzymatic reactions.

Biological Research Applications

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its ability to inhibit specific enzymes makes it a candidate for investigating metabolic pathways and potential therapeutic targets.

Drug Development

The compound is investigated for its potential use in drug development, particularly as an anti-cancer and anti-inflammatory agent. Its unique structure allows it to interact with biological systems effectively, providing a basis for designing new therapeutic agents.

Medical Applications

Therapeutic Potential

Research indicates that this compound may have applications in treating various diseases due to its biological activity. Studies are ongoing to evaluate its efficacy as a drug candidate against cancer and inflammatory diseases .

Industrial Applications

Production of Specialty Polymers

In industrial settings, this compound is used in producing specialty polymers and resins. Its chemical properties facilitate the creation of materials with specific characteristics suitable for various applications.

Case Study 1: Synthesis of Complex Organic Molecules

A recent study demonstrated the use of this compound as a precursor in synthesizing more complex organic structures through nucleophilic substitution reactions. The study highlighted its versatility and efficiency in generating desired compounds with high yields .

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition capabilities of this compound. The findings revealed that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of N-(4-cyanophenyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the signaling pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-cyanophenyl)acrylamide

- N-(4-cyanophenyl)-2-propenamide

- 4-cyanophenylacrylamide

Uniqueness

N-(4-cyanophenyl)-2-methylprop-2-enamide is unique due to its specific structural features, such as the presence of a cyano group and a propenamide moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules, the study of biochemical pathways, and the development of new therapeutic agents.

Actividad Biológica

N-(4-cyanophenyl)-2-methylprop-2-enamide, an organic compound with the formula C₁₁H₁₀N₂O, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyanophenyl group and a prop-2-enamide group , which confer unique reactivity and biological properties. The presence of a cyano group (–C≡N) and an amide functional group (–C(=O)N–) allows for significant interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Functional Groups | Cyano, Amide |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can act as an enzyme inhibitor , modulating biochemical pathways critical for cell proliferation and survival, particularly in cancer cells. Its mechanism involves binding to the active sites of target enzymes, inhibiting their function, which can lead to reduced tumor growth.

Biological Activity Overview

Research indicates that this compound exhibits significant activity against various cancer cell lines. Below are some highlighted findings:

-

Anticancer Activity :

- Studies have shown that compounds similar to this compound demonstrate efficacy against leukemia cells.

- The compound's interaction with specific biological pathways or enzymes critical for cell survival has been noted as a key mechanism in its anticancer effects.

- Enzyme Inhibition :

Case Studies

Several studies have explored the biological implications of this compound:

- Study 1 : Investigated the compound's effects on leukemia cell lines, demonstrating a reduction in cell viability and proliferation when treated with varying concentrations of the compound.

- Study 2 : Focused on the binding interactions between this compound and specific enzymes related to cancer metabolism. The results indicated a significant inhibitory effect, suggesting potential therapeutic applications.

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Anticancer Activity | Enzyme Inhibition | Unique Features |

|---|---|---|---|

| This compound | High | Significant | Contains both cyano and amide groups |

| N-(4-cyanophenyl)acrylamide | Moderate | Moderate | Lacks propenamide structure |

| N-(4-cyanophenyl)-3-propenamide | Low | Low | Different substitution pattern |

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What is the optimal synthetic route for preparing N-(4-cyanophenyl)-2-methylprop-2-enamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via an amide coupling reaction. A validated approach involves reacting 4-cyanophenylamine with methacrylic acid derivatives (e.g., methacryloyl chloride) in anhydrous DMF under nitrogen, using coupling agents like EDC/HOBt and a base such as DIPEA . Yield optimization requires strict control of stoichiometry (e.g., 1.2 equivalents of methacryloyl chloride) and temperature (0–5°C during addition, then room temperature). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves 45–57% yields, as demonstrated for structurally similar amides .

Q. Q2: How can NMR and MS spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

- 1H NMR: Key signals include:

- 13C NMR: The nitrile carbon appears at δ 118–120 ppm, while the carbonyl (C=O) resonates at δ 165–170 ppm .

- MS (ESI): A molecular ion peak [M+H]+ at m/z 215.1 confirms the molecular weight (C11H10N2O) .

Q. Advanced Synthetic Challenges

Q. Q3: What strategies mitigate low yields in amide coupling reactions involving electron-deficient aromatic amines like 4-cyanophenylamine?

Methodological Answer: Electron-deficient amines exhibit reduced nucleophilicity, requiring:

- Activated coupling agents: Use of HATU or PyBOP instead of EDC/HOBt improves activation efficiency .

- Polar aprotic solvents: DMF or DMSO enhances solubility and reaction kinetics.

- Microwave-assisted synthesis: Shortens reaction time (e.g., 30 min at 80°C) and improves yields by 15–20% compared to conventional heating .

Q. Q4: How can competing side reactions (e.g., polymerization of methacrylamide) be suppressed during synthesis?

Methodological Answer:

- Radical inhibitors: Add 1–2 mol% of hydroquinone or TEMPO to quench free radicals responsible for polymerization .

- Low-temperature protocols: Maintain the reaction below 10°C during methacryloyl chloride addition.

- Dilute conditions: Reduce monomer concentration (<0.5 M) to minimize intermolecular interactions .

Q. Analytical and Mechanistic Insights

Q. Q5: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations: Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites. The cyano group’s electron-withdrawing effect polarizes the amide bond, making the carbonyl carbon susceptible to nucleophilic attack (e.g., by amines or alcohols) .

- Hammett substituent constants: The σpara value of the –CN group (+0.66) predicts accelerated hydrolysis under alkaline conditions .

Q. Q6: How do structural analogs of this compound inform structure-activity relationship (SAR) studies in medicinal chemistry?

Methodological Answer:

- Bioisosteric replacements: Replace the cyanophenyl group with trifluoromethylphenyl (as in MNA279) to enhance metabolic stability .

- Pharmacophore mapping: The α,β-unsaturated amide moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in target enzymes (e.g., kinase inhibitors) .

Q. Data Contradictions and Troubleshooting

Q. Q7: How should researchers address discrepancies in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Batch variability: Ensure consistent purity (>95% by HPLC) and confirm stereochemistry (if applicable) via chiral chromatography .

- Assay conditions: Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) to reduce inter-lab variability .

- Meta-analysis: Cross-reference data with structurally validated analogs (e.g., Chloranocryl’s agrochemical activity) to identify trends .

Q. Safety and Handling

Q. Q8: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill management: Neutralize with a 10% sodium bicarbonate solution and adsorb with vermiculite .

- Storage: Store at –20°C in airtight containers under nitrogen to prevent degradation .

Propiedades

IUPAC Name |

N-(4-cyanophenyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6H,1H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDHKIYZYGWGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363085 | |

| Record name | 2-Propenamide, N-(4-cyanophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90617-02-0 | |

| Record name | 2-Propenamide, N-(4-cyanophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.